molecular formula C11H13ClOS B7965774 3-(3-Chloro-2-methylphenyl)thiolan-3-ol

3-(3-Chloro-2-methylphenyl)thiolan-3-ol

Cat. No.: B7965774
M. Wt: 228.74 g/mol
InChI Key: UTQIECLPBCWDBJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)thiolan-3-ol is a thiolane-based organic compound characterized by a substituted phenyl ring (3-chloro-2-methylphenyl) attached to the thiolane moiety. The thiolane ring (a five-membered sulfur-containing heterocycle) and the chloro-methyl-substituted aromatic group contribute to its unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-8-9(3-2-4-10(8)12)11(13)5-6-14-7-11/h2-4,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIECLPBCWDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences between 3-(3-Chloro-2-methylphenyl)thiolan-3-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
3-(2-Methylphenyl)thiolan-3-ol C11H14OS 194.29 2-methylphenyl Synthetic intermediate; no bioactivity reported
3-Amino-N-(3-chloro-2-methylphenyl)-thieno[2,3-b]quinoline derivative C20H18ClN3O2S 416.89 Thienoquinoline core, carboxamide Cytotoxic agent (ovarian cancer cells)
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine C11H8ClF3N2S 292.7 Trifluoromethyl, thiazole Research chemical (solubility in DMSO, chloroform)
2-[(3-Chloro-2-methylphenyl)amino]benzoic acid C14H12ClNO2 273.71 Anthranilic acid derivative Pharmaceutical precursor

Key Observations :

  • Substituent Position: The position of the chloro and methyl groups on the phenyl ring significantly impacts bioactivity. For example, the 3-chloro-2-methylphenyl group in the thienoquinoline derivative () enhances cytotoxicity, whereas the 2-methylphenyl variant in thiolan-3-ol () lacks reported bioactivity.
  • Heterocyclic Core: Thiolane (saturated sulfur ring) vs. thiazole (unsaturated sulfur-nitrogen ring) vs. thienoquinoline (fused polycyclic system) alters solubility and target interactions. Thiazole derivatives () exhibit better solubility in organic solvents compared to thiolanes.

Physicochemical Properties

While direct data for 3-(3-Chloro-2-methylphenyl)thiolan-3-ol are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : Expected to be ~212–220 g/mol (based on thiolane derivatives with chloro-methylphenyl groups) .
  • Solubility : Likely low aqueous solubility due to the hydrophobic thiolane and aromatic substituents, similar to 3-(2-Methylphenyl)thiolan-3-ol () and the thiazole derivative ().
  • Synthetic Routes : Analogous to , thiolane derivatives are often synthesized via nucleophilic substitution or condensation reactions using halogenated precursors and catalysts like InCl3 .

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